4,4-dimethylpent-1-yne
Overview
Description
4,4-Dimethylpent-1-yne is an organic compound with the molecular formula C7H12. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known by its IUPAC name, 4,4-dimethyl-1-pentyne .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethylpent-1-yne can be synthesized through various methods. One common approach involves the alkylation of acetylene derivatives. For instance, the reaction of 4,4-dimethyl-2-pentanol with a strong base like sodium amide (NaNH2) in liquid ammonia can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process requires stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylpent-1-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst can yield 4,4-dimethylpentane.
Substitution: Halogenation reactions, such as the addition of bromine (Br2), can occur, leading to the formation of dibromo derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Dibromo derivatives.
Scientific Research Applications
4,4-Dimethylpent-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4-dimethylpent-1-yne involves its reactivity due to the presence of the triple bond. This bond can participate in various addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-2-pentyne
- 3,3-Dimethyl-1-butyne
- 2,2-Dimethyl-3-pentyne
Uniqueness
4,4-Dimethylpent-1-yne is unique due to its specific structure, which imparts distinct reactivity patterns compared to its isomers and other alkynes. Its symmetrical structure around the triple bond makes it particularly useful in certain synthetic applications .
Properties
IUPAC Name |
4,4-dimethylpent-1-yne | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-5-6-7(2,3)4/h1H,6H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBYKPSFBHWBJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333818 | |
Record name | 1-Pentyne, 4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13361-63-2 | |
Record name | 4,4-Dimethyl-1-pentyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13361-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pentyne, 4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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